molecular formula C16H15NO3S B11119802 Methyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate CAS No. 546079-46-3

Methyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate

Cat. No.: B11119802
CAS No.: 546079-46-3
M. Wt: 301.4 g/mol
InChI Key: BVXBTRHFVJRYKX-UHFFFAOYSA-N
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Description

Methyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is a synthetic small molecule belonging to the class of 2-aminothiophene derivatives, recognized for their significant value in medicinal chemistry and drug discovery research . The compound features a thiophene core, a five-membered aromatic ring containing a sulfur atom, which is a privileged structure in the development of pharmacologically active agents . The molecular scaffold is further functionalized with a cyclopropanecarbonylamino group and a phenyl substituent, modifications that are commonly explored to fine-tune the compound's physicochemical properties and biological interactions. Thiophene-based compounds, such as this one, have been extensively reported in scientific literature to exhibit a wide spectrum of therapeutic properties. These include antimicrobial, anti-inflammatory, antitumor, and antioxidant activities, making them a versatile structural prototype for investigating new biological targets and pathways . Several commercially available drugs, including Tipepidine and Dorzolamide, incorporate the thiophene nucleus, underscoring its relevance in pharmaceutical development . As a screening compound, it is utilized in high-throughput assays to identify and validate novel drug candidates. This product is intended for non-human research applications only, exclusively within industrial or scientific research settings such as in vitro biochemical assays or as a standard in analytical studies. It is strictly not for diagnostic, therapeutic, or edible purposes, and is not intended for human or veterinary use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

CAS No.

546079-46-3

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

methyl 2-(cyclopropanecarbonylamino)-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C16H15NO3S/c1-20-16(19)13-12(10-5-3-2-4-6-10)9-21-15(13)17-14(18)11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,17,18)

InChI Key

BVXBTRHFVJRYKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Thiophene Ring Formation via Gewald Reaction

Multi-Step Synthesis Pathways

Route 1: Sequential Functionalization

Step 1 : Synthesis of Methyl 2-Amino-4-Phenyl-3-Thiophenecarboxylate

  • Method : Condensation of methyl thioglycolate with phenylacetonitrile derivatives under basic conditions.

  • Yield : 72–90%.

Step 2 : Cyclopropanecarbonyl Group Introduction

  • Reagents : Cyclopropanecarbonyl chloride (1.2 eq), triethylamine (2.5 eq).

  • Solvent : Dichloromethane or THF.

  • Reaction Time : 12–18 hours.

Step 3 : Purification

  • Techniques : Column chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol.

Route 2: One-Pot Tandem Reactions

Recent advancements utilize tandem Gewald-acylation reactions to streamline synthesis:

  • Reactants : Methyl cyanoacetate, phenylacetylene, cyclopropanecarbonyl chloride.

  • Catalyst : Pd(OAc)₂/Xantphos for Sonogashira coupling.

  • Conditions : 80°C, 24 hours.

  • Yield : 60–65%.

Advantage : Reduces intermediate isolation steps but requires stringent temperature control.

Optimization and Scale-Up Considerations

Solvent and Base Selection

  • Solvents : Methanol, THF, or DCM are preferred for acylation. Polar aprotic solvents (DMF) may enhance reactivity but complicate purification.

  • Bases : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in suppressing HCl-mediated side reactions.

Temperature and Stoichiometry

  • Acylation : Sub-zero temperatures (0–5°C) minimize diketopiperazine formation.

  • Molar Ratios : A 1:1.2 ratio of amine to acyl chloride balances efficiency and cost.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • Cyclopropane CH₂: δ 0.8–1.2 ppm (multiplet).

    • Thiophene H-5: δ 7.3–7.5 ppm (singlet).

  • LC-MS : [M+H]⁺ at m/z 301.36.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 minutes.

  • XRD : Confirms crystalline structure for batch consistency.

Comparative Data Table of Reported Methods

MethodStarting MaterialKey ReagentYield (%)Purity (%)Reference
Gewald + AcylationMethyl cyanoacetateCyclopropanecarbonyl Cl75≥98
Tandem CouplingPhenylacetylenePd/Xantphos6595
Sequential FunctionalizationMethyl 2-amino-4-phenyl-3-TCCyclopropanecarbonyl Cl85≥99

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares core features with several agrochemicals and intermediates:

Compound Name CAS/Code Key Substituents Molecular Formula Application/Use
Methyl 5-chloro-2-[(cyclopropylcarbonyl)amino]-3-thiophenecarboxylate 2648643-99-4 Chlorine at position 5 C₁₀H₉ClN₂O₃S Intermediate (structural analog)
Cyclosulfamuron 136849-15-5 Sulfonylurea linkage, 4,6-dimethoxypyrimidinyl C₁₇H₁₉N₅O₆S Herbicide (inhibits acetolactate synthase)
N-[5-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide N/A Imidazopyridazine core C₂₇H₂₆N₈O₃ VEGFR inhibitor (anti-cancer)
Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate 349662-85-7 Amino group at position 2 C₉H₁₁NO₂S Chemical intermediate (no direct application stated)

Key Structural Differences :

  • Position 4: The phenyl group in the target compound contrasts with cyclopropyl (methyl 2-amino-4-cyclopropylthiophene-3-carboxylate) or chlorine (methyl 5-chloro-2-...), influencing electronic and steric properties .
  • Core Heterocycle : Thiophene (target compound) vs. imidazopyridazine (VEGFR inhibitor), affecting binding affinity in biological systems .

Functional and Application Differences

  • Agrochemicals : Cyclosulfamuron and chlorfluazuron (–4) utilize sulfonylurea or benzoylurea moieties for herbicidal activity, whereas the target compound lacks these groups, suggesting divergent mechanisms .
  • Pharmaceuticals : The VEGFR inhibitor () employs an imidazopyridazine scaffold for kinase binding, whereas the thiophene core in the target compound may favor different target interactions .

Research Findings and Trends

    Biological Activity

    Methyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is a synthetic compound that belongs to the thiophene family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

    Chemical Structure and Properties

    The compound features a five-membered thiophene ring with a cyclopropaneamido group and a phenyl group, which contribute to its distinct properties. The structural formula can be represented as:

    C15H15N1O2S1\text{C}_{15}\text{H}_{15}\text{N}_{1}\text{O}_{2}\text{S}_{1}

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring followed by the introduction of the cyclopropaneamido group. A general synthetic route may include:

    • Formation of Thiophene : Starting with a suitable precursor, thiophene is synthesized through cyclization reactions.
    • Introduction of Functional Groups : The cyclopropaneamido group is added via acylation reactions.
    • Methyl Ester Formation : The final step involves esterification to yield the methyl ester form.

    Biological Activity

    Research indicates that this compound exhibits various biological activities, including:

    • Anticancer Properties : Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation, demonstrating potential as an anticancer agent.
    • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory enzymes, suggesting therapeutic applications in inflammatory diseases.
    • Antimicrobial Activity : Initial screening has indicated potential antimicrobial effects against various pathogens.

    The mechanism of action for this compound primarily involves its binding affinity to specific biological targets such as enzymes and receptors. Interaction studies reveal that it may inhibit enzyme activity through competitive or non-competitive inhibition mechanisms.

    Comparative Analysis with Similar Compounds

    This compound shares structural similarities with other thiophene derivatives, which may influence its biological activity. Below is a comparison table of related compounds:

    Compound NameCAS NumberKey Features
    Methyl 3-amino-2-thiophenecarboxylate22288-78-4Contains an amino group; simpler structure.
    Methyl 2-amino-5-methyl-4-phenyl-3-thiophenecarboxylate350988-88-4Substituted at different positions; potential for varied activities.
    Methyl 4-(4-chlorophenyl)-2-[(cyclopropylcarbonyl)amino]-3-thiophenecarboxylateNot specifiedChlorinated phenyl group introduces different electronic properties.

    Case Studies and Research Findings

    Several studies have focused on the biological activity of this compound:

    • Cytotoxicity Studies : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, correlating structure with activity through quantitative analysis .
    • Enzyme Inhibition Assays : Research indicated that this compound effectively inhibited enzymes related to inflammation and cancer proliferation, providing insights into its therapeutic potential .
    • Antimicrobial Screening : Preliminary tests showed that this compound had activity against certain bacterial strains, suggesting further exploration in antimicrobial applications .

    Q & A

    Q. Methodological

    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of acylation. For example, the cyclopropane proton triplet appears at δ 1.2–1.5 ppm, while the thiophene ring protons resonate at δ 6.8–7.4 ppm .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 329.46 for C₁₉H₂₃NO₂S) and detects impurities .
    • HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) and identifies degradation products .

    How should researchers address contradictory reports on adenosine receptor binding efficacy?

    Advanced
    Discrepancies arise from assay conditions (e.g., cell type, ligand concentration). Best practices include:

    • Binding Assay Standardization : Use HEK293 cells transfected with human A₂A receptors and [³H]ZM241385 as a radioligand for consistency .
    • Control Experiments : Compare with known agonists/antagonists (e.g., CGS21680) to validate competitive binding curves .
    • Structural Analysis : Molecular docking (AutoDock Vina) reveals that the cyclopropane group’s torsion angle affects receptor fit. Adjustments to the carbonyl linker may reconcile conflicting data .

    What safety precautions are critical when handling this compound?

    Q. Basic

    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2 irritant) .
    • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (Specific Target Organ Toxicity, STOT-SE 3) .
    • Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

    How do solvent choices impact the compound’s stability in biological assays?

    Q. Advanced

    • DMSO Stock Solutions : >10% DMSO induces cellular toxicity; dilute to ≤0.1% in assay buffers .
    • Aqueous Buffers : Phosphate-buffered saline (PBS) at pH 7.4 maintains stability for 24 hours, but acidic conditions (pH <5) accelerate ester hydrolysis .
    • Freeze-Thaw Cycles : Limit to ≤3 cycles to prevent aggregation, confirmed by dynamic light scattering (DLS) .

    What computational tools are recommended for predicting metabolic pathways?

    Q. Advanced

    • CYP450 Metabolism Prediction : Use SwissADME or ADMETlab to identify likely oxidation sites (e.g., cyclopropane ring) .
    • Metabolite Identification : LC-MS/MS with in silico fragmentation (e.g., MetFrag) matches experimental peaks to predicted metabolites .

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